3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide
Overview
Description
3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and an indolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The trimethoxybenzamide can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the benzamide .
The indolinyl moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxy groups can be oxidized to form quinones.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxy groups would yield quinones, while reduction of the benzamide core would yield the corresponding amine .
Scientific Research Applications
3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the indolinyl and pivaloyl groups.
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Contains a propynyl group instead of the indolinyl moiety.
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Features a pyrrolidinyl group instead of the indolinyl moiety.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide lies in its combination of the trimethoxybenzamide core with the indolinyl and pivaloyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)22(27)25-10-9-14-7-8-16(13-17(14)25)24-21(26)15-11-18(28-4)20(30-6)19(12-15)29-5/h7-8,11-13H,9-10H2,1-6H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPDNACNRIEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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